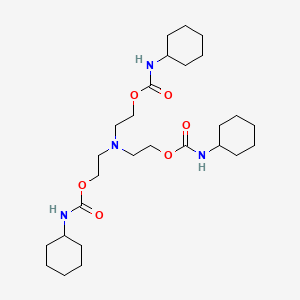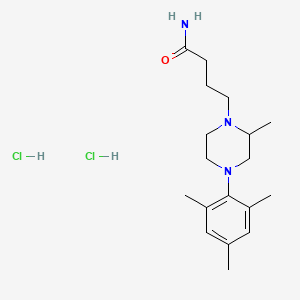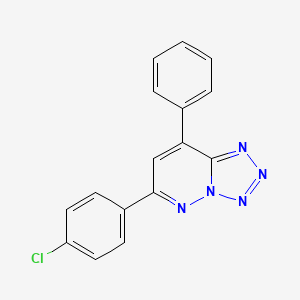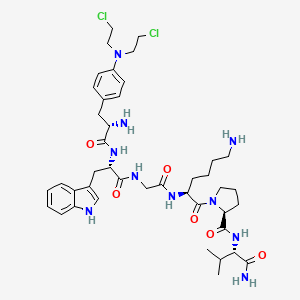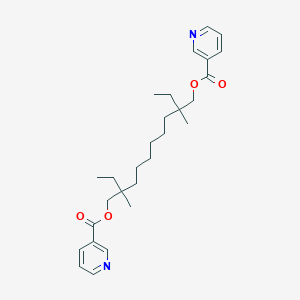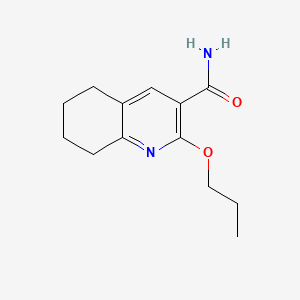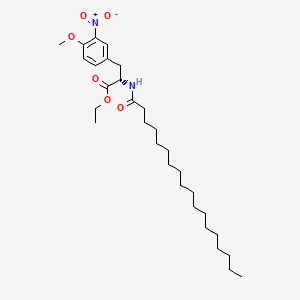
2-(Dimethylamino)-N-(4-(2-methoxyethyl)-3-methyl-5-isoxazolyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)-N-(4-(2-methoxyethyl)-3-methyl-5-isoxazolyl)propionamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N-(4-(2-methoxyethyl)-3-methyl-5-isoxazolyl)propionamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Attachment of the Propionamide Moiety: The final step involves the coupling of the isoxazole derivative with a propionamide precursor under appropriate reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-(Dimethylamino)-N-(4-(2-methoxyethyl)-3-methyl-5-isoxazolyl)propionamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted isoxazole derivatives.
科学研究应用
2-(Dimethylamino)-N-(4-(2-methoxyethyl)-3-methyl-5-isoxazolyl)propionamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(Dimethylamino)-N-(4-(2-methoxyethyl)-3-methyl-5-isoxazolyl)propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A compound with similar dimethylamino functionality but different overall structure.
2-Methoxyphenyl isocyanate: Another compound with a methoxy group and isocyanate functionality.
Uniqueness
2-(Dimethylamino)-N-(4-(2-methoxyethyl)-3-methyl-5-isoxazolyl)propionamide is unique due to its combination of the isoxazole ring, dimethylamino group, and propionamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
属性
CAS 编号 |
88615-93-4 |
|---|---|
分子式 |
C12H21N3O3 |
分子量 |
255.31 g/mol |
IUPAC 名称 |
2-(dimethylamino)-N-[4-(2-methoxyethyl)-3-methyl-1,2-oxazol-5-yl]propanamide |
InChI |
InChI=1S/C12H21N3O3/c1-8-10(6-7-17-5)12(18-14-8)13-11(16)9(2)15(3)4/h9H,6-7H2,1-5H3,(H,13,16) |
InChI 键 |
RTEKYTZMJRMQEU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1CCOC)NC(=O)C(C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




